molecular formula C32H24O5 B14195970 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol CAS No. 869881-66-3

2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol

Cat. No.: B14195970
CAS No.: 869881-66-3
M. Wt: 488.5 g/mol
InChI Key: JNBAKERYSIMXBW-UHFFFAOYSA-N
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Description

2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of fluorenylidene groups attached to a butanedioic acid backbone, solvated with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol typically involves the reaction of fluorenylidene derivatives with butanedioic acid under controlled conditions. One common method involves the use of boron trifluoride as a catalyst to facilitate the reaction between coplanar 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides . The reaction conditions often include the use of dichloromethane as a solvent and room temperature to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced fluorenylidene derivatives.

    Substitution: The fluorenylidene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylidene alcohols.

Scientific Research Applications

2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol involves its interaction with various molecular targets and pathways The fluorenylidene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: A simpler derivative with a ketone functional group.

    Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents on the butanedioic acid backbone.

Uniqueness

2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is unique due to its specific structural arrangement and the presence of ethanol as a solvate. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

869881-66-3

Molecular Formula

C32H24O5

Molecular Weight

488.5 g/mol

IUPAC Name

2,3-di(fluoren-9-ylidene)butanedioic acid;ethanol

InChI

InChI=1S/C30H18O4.C2H6O/c31-29(32)27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(33)34)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26;1-2-3/h1-16H,(H,31,32)(H,33,34);3H,2H2,1H3

InChI Key

JNBAKERYSIMXBW-UHFFFAOYSA-N

Canonical SMILES

CCO.C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=C4C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O

Origin of Product

United States

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